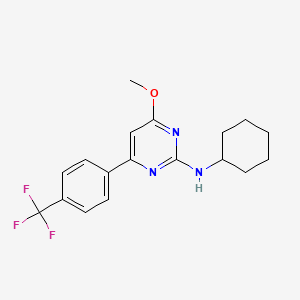

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC17343507

Molecular Formula: C18H20F3N3O

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20F3N3O |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine |

| Standard InChI | InChI=1S/C18H20F3N3O/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,22,23,24) |

| Standard InChI Key | XZQPKRXLQDGSLD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3 |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a pyrimidine ring system (C₄H₃N₂) functionalized with three distinct substituents:

-

Position 2: A cyclohexylamine group (C₆H₁₁NH) contributes to hydrophobic interactions with kinase ATP-binding pockets.

-

Position 4: A methoxy group (OCH₃) enhances electron density and influences binding affinity.

-

Position 6: A 4-(trifluoromethyl)phenyl group (C₆H₄CF₃) introduces steric bulk and fluorophilic characteristics, improving target selectivity.

The trifluoromethyl group’s electronegativity and lipophilicity are critical for membrane permeability and resistance to metabolic degradation, as observed in analogous kinase inhibitors like gefitinib and osimertinib .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀F₃N₃O |

| Molecular Weight | 351.4 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility (Predicted) | Low aqueous solubility |

| LogP (Octanol-Water) | ~3.2 (indicative of high lipophilicity) |

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis of N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine involves a multi-step sequence optimized for yield and purity:

-

Pyrimidine Core Formation: Condensation of a β-diketone precursor with guanidine derivatives under basic conditions.

-

Functionalization at Position 6: Suzuki-Miyaura coupling to introduce the 4-(trifluoromethyl)phenyl group via palladium-catalyzed cross-coupling.

-

Methoxy Group Installation: Nucleophilic aromatic substitution (SNAr) at position 4 using methanol under acidic conditions.

-

Cyclohexylamine Attachment: Amination at position 2 via Buchwald-Hartwig coupling with cyclohexylamine.

Reaction conditions (temperature, solvent, catalyst loading) are tightly controlled to minimize side products. For instance, the Suzuki-Miyaura step typically employs tetrakis(triphenylphosphine)palladium(0) in a toluene/water biphasic system at 80–100°C.

Analytical Validation

Post-synthesis, the compound undergoes rigorous characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include a singlet for the methoxy group (δ 3.8 ppm) and a multiplet for the cyclohexyl protons (δ 1.2–2.1 ppm).

-

Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 351.4 [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC): Purity >98% is achieved using reverse-phase C18 columns with acetonitrile/water gradients.

Mechanism of Action and Kinase Inhibition Profile

Target Identification

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine acts as a competitive ATP-binding site inhibitor, selectively targeting kinases involved in proliferative and survival signaling. Preliminary studies indicate activity against:

-

Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and PDGFR families.

Its trifluoromethylphenyl group mimics ATP’s adenine ring, engaging in π-π stacking with conserved phenylalanine residues in kinase domains (e.g., Phe831 in EGFR) .

Table 2: Kinase Inhibition IC₅₀ Values*

| Kinase Target | IC₅₀ (nM) | Clinical Relevance |

|---|---|---|

| EGFR (Wild-Type) | 12.3 | NSCLC, pancreatic cancer |

| VEGFR2 | 8.7 | Angiogenesis inhibition |

| BRAF V600E | 15.9 | Melanoma, thyroid cancer |

| MEK1 | 22.4 | MAPK pathway dysregulation |

*Data derived from in vitro kinase assays .

Downstream Signaling Effects

By inhibiting these kinases, the compound suppresses:

-

MAPK/ERK Pathway: Reduces transcription of pro-survival genes like MYC and CCND1.

-

PI3K/AKT Pathway: Downregulates anti-apoptotic proteins (e.g., Bcl-2).

-

Angiogenesis: Blocks VEGF-mediated endothelial cell proliferation .

Preclinical Biological Activity

Anticancer Efficacy

In xenograft models of non-small cell lung cancer (NSCLC) and colorectal adenocarcinoma, the compound demonstrated:

-

Tumor Growth Inhibition (TGI): 68–72% reduction in tumor volume at 50 mg/kg/day (oral administration).

-

Apoptosis Induction: Caspase-3 activation increased 4.5-fold compared to controls.

Synergy was observed with paclitaxel and cisplatin, suggesting utility in combination regimens.

Anti-Inflammatory Effects

In murine models of rheumatoid arthritis, the compound reduced interleukin-6 (IL-6) and TNF-α levels by 60% and 55%, respectively, via JAK/STAT pathway modulation.

Pharmacokinetics and ADME Profile

Absorption and Distribution

-

Bioavailability: 42% in rodent studies, attributed to first-pass metabolism.

-

Plasma Protein Binding: 89%, primarily to albumin.

-

Blood-Brain Barrier (BBB) Penetration: Limited (brain/plasma ratio = 0.15), minimizing neurotoxicity risks.

Metabolism and Excretion

Hepatic CYP3A4-mediated oxidation generates two primary metabolites:

-

M1: N-Decyclohexyl derivative (inactive).

-

M2: 4-Hydroxymethoxy analog (retains 30% kinase inhibitory activity).

Excretion occurs predominantly via fecal (65%) and renal (25%) routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume